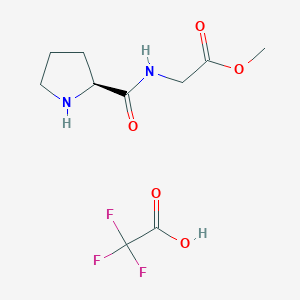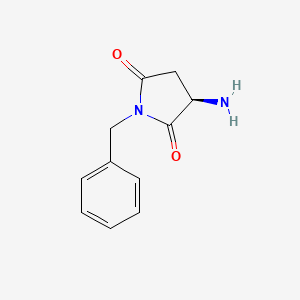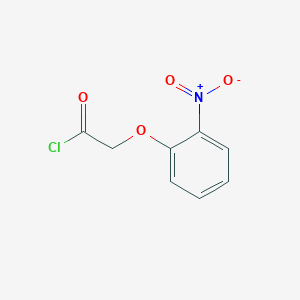
3-cyano-1H-indole-7-carboxylic Acid
Übersicht
Beschreibung
“3-cyano-1H-indole-7-carboxylic Acid” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological and pharmaceutical activities .
Synthesis Analysis
Indole derivatives are synthesized through various methods. One such method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of “3-cyano-1H-indole-7-carboxylic Acid” is represented by the formula C10H6N2O2 . The InChI key for this compound is FDASYGXNFLWEMM-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. They are frequently used in the synthesis of various organic compounds . For instance, Geng’s group developed a one-pot four-component reaction of 3-(cyanoacetyl)indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyano-1H-indole-7-carboxylic Acid” include a molecular weight of 186.17 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“3-cyano-1H-indole-7-carboxylic Acid” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new chemical compounds.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used as a building block in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
In the agrochemical industry, “3-cyano-1H-indole-7-carboxylic Acid” is used as an intermediate . It can be used in the synthesis of various pesticides, herbicides, and other agrochemicals.
Dyestuff Fields
This compound is also used in the dyestuff industry . It can contribute to the development of new dyes and pigments.
Material Science
The unique properties of indole carboxylic acid derivatives may be useful in the development of novel materials. For instance, some studies have explored its potential applications in organic electronics and optoelectronic devices.
Wirkmechanismus
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have immense potential for exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Eigenschaften
IUPAC Name |
3-cyano-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASYGXNFLWEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292413 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-1H-indole-7-carboxylic Acid | |
CAS RN |
443144-25-0 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-cyano-1H-indole-7-carboxylic acid contribute to the development of selective IGF-1R inhibitors?
A: 3-cyano-1H-indole-7-carboxylic acid serves as a key structural component in a novel class of allosteric IGF-1R inhibitors. [] Specifically, a derivative of this compound, {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar binding affinity to an allosteric site on IGF-1R. [] This binding effectively inhibits IGF-1R activity with minimal impact on the closely related insulin receptor, highlighting its selectivity. []
Q2: How is the allosteric binding of these inhibitors confirmed and what insights do they offer?
A: X-ray crystallographic studies were conducted to elucidate the binding mode of these novel inhibitors, confirming their interaction with an allosteric site on IGF-1R. [] This structural information is crucial for understanding the unique mechanism of action of this inhibitor class and can guide further optimization efforts to enhance potency and selectivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)



